molecular formula C16H12F2N2OS2 B2928194 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-65-3

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2928194
CAS No.: 886917-65-3
M. Wt: 350.4
InChI Key: SMINKQFFJAZOFX-UHFFFAOYSA-N
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Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide ( 886917-65-3) is a synthetic benzothiazole derivative of interest in pharmacological and biochemical research. With a molecular formula of C16H12F2N2OS2 and a molecular weight of 350.41 g/mol, this compound is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into structurally similar compounds suggests they may function as negative allosteric modulators, providing valuable tools for probing the physiological roles of ZAC, which are currently not well-elucidated . Benzothiazole scaffolds, in general, are widely investigated for their diverse biological activities, including potential as antimicrobial agents targeting enzymes like dihydropteroate synthase (DHPS) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c1-2-22-12-6-4-3-5-10(12)15(21)20-16-19-14-11(18)7-9(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINKQFFJAZOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4,6-difluoroaniline with carbon disulfide and an oxidizing agent to form the benzothiazole ring.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.

    Formation of the Benzamide: The final step involves the reaction of the benzothiazole derivative with 2-ethylthiobenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound is compared to analogues with modifications in the benzothiazole ring, amide substituents, and appended functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues
Compound Name Benzothiazole Substituents Amide/Thio Substituents Key Functional Groups Reference
Target Compound 4,6-difluoro 2-(ethylthio)benzamide Thioether, Fluorine -
GB7 () 4,6-difluoro 2-(5-(4-bromobenzylidene)-TZD* Thiazolidinedione, Bromine
7q () 6-methoxy 2-methoxybenzamide Methoxy, Chloropyridine
GB5 () 4-chloro 2-(2,4-difluorobenzylidene)-TZD Thiazolidinedione, Chlorine
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () 5-chloro (thiazole) 2,4-difluorobenzamide Chlorine, Fluorine

*TZD = Thiazolidinedione

Key Observations :

  • Fluorine vs. Chlorine : Fluorinated benzothiazoles (e.g., target compound, GB7) exhibit higher melting points (>300°C) compared to chlorinated analogues (GB5: 288–289°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole, C–F⋯H bonds) .
  • Thioether vs.
  • Thiazolidinedione (TZD) Moieties : Compounds like GB7 incorporate TZD rings, which are associated with hydrogen-bonding interactions (NH and C=O groups in IR spectra) and higher molecular weights (~500 Da) compared to the target compound .

Physicochemical Properties

Table 2: Physical and Analytical Data
Compound Name Melting Point (°C) HPLC Purity (%) Retention Time (min) Molecular Weight (Da) Reference
Target Compound N/A N/A N/A 364.39 -
GB7 () >300 97.20 4.78 510.33
GB19 () 295–297 95.99 4.19 445.46
7t () 237.7–239.1 92.0 N/A ~450 (estimated)
GB20 () 271–273 97.49 5.21 459.49

Key Observations :

  • High Thermal Stability : Fluorinated benzothiazoles (e.g., GB7, GB19) exhibit elevated melting points (>295°C), attributed to strong intermolecular interactions and crystallinity .
  • HPLC Performance : Compounds with bulkier substituents (e.g., GB20 with 3,4-dimethylbenzylidene) show longer retention times (5.21 min) compared to simpler analogues (GB19: 4.19 min), reflecting increased hydrophobicity .

Spectral Characteristics

Table 3: Spectral Data Comparison
Compound Name IR Peaks (cm⁻¹) NMR Highlights (1H/13C) UV λmax (nm) Reference
Target Compound NH (~3300), C=O (~1680) Ethylthio (δ ~2.5 ppm, CH2; δ ~1.3 ppm, CH3) N/A -
GB7 () NH (3319), C=O (1675) Difluorobenzylidene (δ 7.2–7.8 ppm, aromatic) 326
7q () NH (~3150–3319), C=O (~1663) Methoxy (δ ~3.8 ppm, OCH3) N/A
GB5 () NH (3278), C=O (1663) Chlorobenzothiazole (δ 7.4 ppm, C-Cl) 328

Key Observations :

  • NH and C=O Stretching : All analogues show characteristic IR peaks for NH (~3150–3400 cm⁻¹) and carbonyl groups (~1660–1680 cm⁻¹), consistent with amide and TZD functionalities .
  • Fluorine Coupling in NMR : Fluorine atoms in the target compound and GB7 induce distinct splitting patterns in aromatic protons (e.g., δ 7.2–7.8 ppm) .

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound that belongs to the benzothiazole family, characterized by its unique structure which includes both fluorine and sulfur functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10F2N2SC_{13}H_{10}F_2N_2S. Its structure features a benzamide moiety linked to a benzothiazole ring with ethylthio and difluorobenzene substituents. The presence of fluorine atoms enhances its lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may exhibit:

  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or modulator at certain receptors, influencing cellular signaling pathways.

1. Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound can act as glucokinase (GK) activators. For instance, cycloalkyl-fused N-thiazol-2-yl-benzamides were shown to regulate glucose homeostasis effectively without inducing hypoglycemia or dyslipidemia in diabetic models .

2. Anticancer Activity

Compounds in the benzothiazole family have been investigated for their anticancer properties. For instance, analogs have demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis through the modulation of signaling pathways related to cell survival .

Table 1: Summary of Biological Studies on Benzothiazole Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
Cycloalkyl-fused N-thiazol-2-yl-benzamidesGlucose regulationShowed efficacy in db/db mice without hypoglycemia risk.
N-thiazol-2-yl-benzamide analogsZinc channel inhibitionIdentified as selective antagonists with potential therapeutic applications.

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